Cas no 1623410-10-5 ((2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate)

(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate 化学的及び物理的性質
名前と識別子
-
- Baccatin VIII
- 9-Dihydro-14-hydroxy-13-O-acetylbaccatin III
- (4,12,15-Triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04
- (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate
- (4,12,15-triacetyloxy-1,9,11,16-tetrahydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate
- 1623410-10-5
-
- インチ: 1S/C33H42O13/c1-15-22-24(44-17(3)35)26(38)31(7)20(37)13-21-32(14-42-21,46-18(4)36)25(31)28(45-29(40)19-11-9-8-10-12-19)33(41,30(22,5)6)27(39)23(15)43-16(2)34/h8-12,20-21,23-28,37-39,41H,13-14H2,1-7H3
- InChIKey: SMMKFLQKTRZJCF-UHFFFAOYSA-N
- ほほえんだ: O1CC2(C1CC(C1(C)C(C(C3=C(C)C(C(C(C3(C)C)(C(C12)OC(C1C=CC=CC=1)=O)O)O)OC(C)=O)OC(C)=O)O)O)OC(C)=O
計算された属性
- せいみつぶんしりょう: 646.26254139g/mol
- どういたいしつりょう: 646.26254139g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 13
- 重原子数: 46
- 回転可能化学結合数: 9
- 複雑さ: 1300
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 11
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 195
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.4±0.1 g/cm3
- ふってん: 715.3±60.0 °C at 760 mmHg
- フラッシュポイント: 220.6±26.4 °C
- じょうきあつ: 0.0±2.4 mmHg at 25°C
(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate セキュリティ情報
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3477-1 mg |
Baccatin VIII |
1623410-10-5 | 1mg |
¥3635.00 | 2022-04-26 | ||
TargetMol Chemicals | TN3477-5mg |
Baccatin VIII |
1623410-10-5 | 5mg |
¥ 5130 | 2024-07-20 | ||
A2B Chem LLC | AF03850-1mg |
Baccatin VIII |
1623410-10-5 | 97.5% | 1mg |
$837.00 | 2024-04-20 | |
TargetMol Chemicals | TN3477-1 ml * 10 mm |
Baccatin VIII |
1623410-10-5 | 1 ml * 10 mm |
¥ 7780 | 2024-07-20 | ||
TargetMol Chemicals | TN3477-5 mg |
Baccatin VIII |
1623410-10-5 | 98% | 5mg |
¥ 5,130 | 2023-07-11 | |
TargetMol Chemicals | TN3477-1 mL * 10 mM (in DMSO) |
Baccatin VIII |
1623410-10-5 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 7780 | 2023-09-15 | |
A2B Chem LLC | AF03850-5mg |
Baccatin VIII |
1623410-10-5 | Powder | 5mg |
$910.00 | 2024-04-20 |
(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate 関連文献
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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10. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids†Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoateに関する追加情報
Comprehensive Overview of (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate (CAS No. 1623410-10-5)
(2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate is a complex taxane derivative with significant potential in pharmaceutical research. This compound, identified by CAS No. 1623410-10-5, belongs to the broader class of taxoids, which are known for their bioactive properties. Its intricate molecular structure, featuring multiple hydroxyl and acetoxy groups, makes it a subject of interest for drug discovery and development.
The taxane backbone of this compound is particularly noteworthy, as it shares structural similarities with well-known compounds like paclitaxel and docetaxel, which are widely used in cancer therapy. Researchers are increasingly exploring derivatives like (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate for their potential to overcome limitations associated with existing treatments, such as drug resistance and side effects.
One of the most searched questions in the field of taxane chemistry is: "What are the latest advancements in taxane derivatives for cancer treatment?" This compound addresses this query by offering a novel structure that could pave the way for next-generation therapeutics. Its multi-functional groups provide opportunities for targeted modifications, enhancing its efficacy and reducing toxicity.
In addition to its potential in oncology, (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate is also being studied for its anti-inflammatory and anti-microbial properties. These applications align with current trends in drug repurposing and multi-target therapies, which are highly sought after in the pharmaceutical industry.
The synthesis of this compound involves sophisticated organic chemistry techniques, including selective acetylation and esterification. Researchers often search for "efficient synthesis methods for complex taxane derivatives," and this compound's synthetic pathway offers valuable insights into optimizing yield and purity. Its benzoate moiety further enhances its stability, making it suitable for various formulation studies.
From a market perspective, the demand for innovative taxane-based compounds is on the rise, driven by the growing prevalence of cancer and other chronic diseases. Pharmaceutical companies are investing heavily in R&D to discover new derivatives with improved pharmacokinetic profiles. (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate represents a promising candidate in this competitive landscape.
Another hot topic in the scientific community is "green chemistry approaches for taxane synthesis." This compound's structure lends itself to potential eco-friendly modifications, such as using biocatalysts or renewable resources. Such innovations are critical for reducing the environmental impact of pharmaceutical manufacturing while maintaining high efficacy.
In summary, (2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate (CAS No. 1623410-10-5) is a versatile and highly relevant compound in modern medicinal chemistry. Its unique structural features, combined with its potential therapeutic applications, make it a focal point for ongoing research. As the scientific community continues to explore its capabilities, this compound is poised to play a significant role in advancing drug discovery and personalized medicine.
1623410-10-5 ((2α,5β,7β,9α,10β,13α,14β)-4,10,13-Triacetoxy-1,7,9,14-tetrahydroxy-5,20-epoxytax-11-en-2-yl benzoate) 関連製品
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